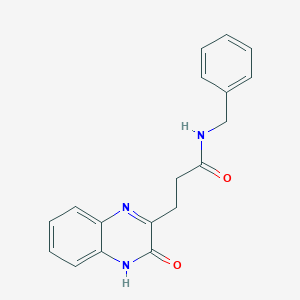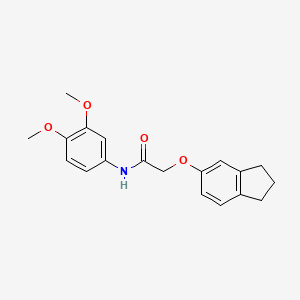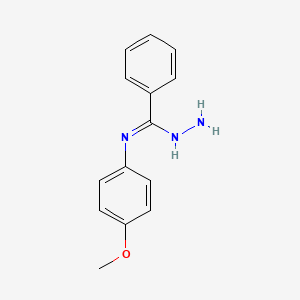
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate, also known as EEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EEPP is a derivative of pentanoic acid and is commonly used as a reagent in organic synthesis. In
作用机制
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been shown to have a high affinity for the active site of these enzymes, which leads to their inhibition. This inhibition can result in a range of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in an increase in the levels of acetylcholine in the body, which can lead to a range of effects including improved cognitive function and memory.
实验室实验的优点和局限性
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has several advantages for use in lab experiments. It is a highly effective reagent in organic synthesis and has been shown to produce high yields of the desired product. It is also relatively easy to synthesize and is readily available from commercial sources. However, there are also limitations to the use of this compound in lab experiments. It can be toxic and may require careful handling and disposal. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. This could lead to the discovery of new compounds with potential applications in pharmaceuticals and other industries. Another area of interest is the further investigation of the mechanism of action of this compound and its effects on the body. This could lead to a better understanding of the potential therapeutic applications of this compound and its derivatives. Finally, there is a need for further research on the toxicity and safety of this compound, which could help to inform its use in lab experiments and potential applications in industry.
合成方法
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate can be synthesized through a multi-step process that involves the reaction of ethyl 4-bromobenzoate with ethyl acetoacetate in the presence of a base. The resulting intermediate is then subjected to a reaction with pentanoic acid to yield this compound. The synthesis of this compound requires careful control of reaction conditions such as temperature, reaction time, and the amount of reagents used.
科学研究应用
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various derivatives of pentanoic acid and has been shown to be highly effective in producing high yields of the desired product. This compound has also been used in the preparation of chiral compounds, which are important intermediates in the synthesis of pharmaceuticals.
属性
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-5-6-15(17)19-11-14(16)12-7-9-13(10-8-12)18-4-2/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFYGIBLBLOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5013529.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5013530.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5013532.png)

![N-(4-fluorobenzyl)-3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5013553.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(4-bromobenzamide)](/img/structure/B5013559.png)
![ethyl 6-chloro-4-[(4-hydroxyphenyl)amino]-8-methyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5013562.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5013563.png)
![2-[(4-chlorophenyl)thio]-N-2-naphthylpropanamide](/img/structure/B5013565.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5013570.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)
